Potassium, (triphenylmethyl)-
Description
Contextualization within Organoalkali Metal Chemistry
Organoalkali metal chemistry involves compounds containing a carbon-alkali metal bond. These bonds are highly polar, resulting in a high degree of ionic character and significant nucleophilicity on the carbon atom. wikipedia.org The polarity of the bond is influenced by the electronegativity difference between carbon (2.55) and the alkali metals, such as lithium (0.98), sodium (0.93), and potassium (0.82). wikipedia.org
Potassium, (triphenylmethyl)- is a key example within this class of compounds. While organolithium compounds are more commonly used due to their commercial availability and convenient reactivity, organopotassium compounds like potassium, (triphenylmethyl)- are valuable in specific synthetic applications. wikipedia.orgthieme-connect.de The chemistry of organopotassium compounds is often discussed alongside that of other organoalkali derivatives. thieme-connect.de The use of organopotassium compounds in synthesis is often linked to their generation through the use of "superbases," which are frequently mixtures of an organolithium compound and a potassium alkoxide. thieme-connect.de
The structure of organoalkali metal derivatives of triphenylmethane (B1682552) in the solid state can be influenced by the specific alkali metal cation. For instance, a study comparing the solid-state structures of triphenylmethyl derivatives of potassium, rubidium, and cesium revealed significant differences. The potassium derivative, Ph₃CK-THF-PMDTA, exists as a monomeric contact ion pair where the potassium cation is coordinated to one of the phenyl rings. goettingen-research-online.de In contrast, the rubidium and cesium analogues form one-dimensional polymers. goettingen-research-online.de This highlights the role of the alkali metal in dictating the structural chemistry of these organometallic species.
Historical Perspective of the Triphenylmethyl Group in Chemical Research
The story of the triphenylmethyl group is central to the history of free radical chemistry. In 1900, Moses Gomberg, while attempting to synthesize hexaphenylethane from triphenylmethyl chloride and zinc in benzene (B151609), unexpectedly discovered a highly reactive product. wikipedia.orgiupac.org This product's reactivity towards oxygen and iodine led Gomberg to propose the existence of the triphenylmethyl radical, the first organic radical ever described. wikipedia.orgiupac.org This discovery was initially met with skepticism from the scientific community. iupac.org
The structure of the dimer of the triphenylmethyl radical was a subject of debate for many years. While a quinoid structure was proposed early on, the scientific community favored the hexaphenylethane structure for a long time. It wasn't until 1968 that proton NMR data confirmed the correct quinoid structure. wikipedia.org The triphenylmethyl radical, also known as the trityl radical, has been extensively studied, including its use in the development of electron spin resonance (ESR) spectroscopy. wikipedia.org
The triphenylmethyl group has also found significant application as a protecting group in organic synthesis, particularly for alcohols. total-synthesis.com Its bulky nature allows for the selective protection of primary alcohols. total-synthesis.com The triphenylmethyl (trityl) group can be introduced using trityl chloride and is typically removed under acidic conditions. total-synthesis.com Variations of the trityl group, such as the p-methoxytrityl group, have been developed to fine-tune its reactivity for specific applications, especially in nucleotide synthesis. total-synthesis.com
Scope and Significance of Academic Inquiry into Potassium, (triphenylmethyl)-
Academic research into potassium, (triphenylmethyl)- has explored its fundamental properties and its applications as a reagent in organic synthesis. It is recognized as a highly reactive and strong base, valuable for promoting various chemical transformations. lookchem.com
One of its notable applications is in the formation of carbon-carbon bonds, such as in the Wittig reaction, where it can act as a key intermediate. lookchem.com Research has also delved into its structural characteristics, revealing details about its ion-pairing behavior in different solvents and in the solid state. goettingen-research-online.de Studies have shown that in THF solution, it exists as a contact ion pair. goettingen-research-online.de
Furthermore, investigations have explored its role in various reaction mechanisms, including single-electron transfer processes. researchgate.netrsc.org For example, the reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate has been studied to understand the involvement of triphenylmethyl radicals generated via single-electron transfer. researchgate.netrsc.org The electrochemical properties of potassium, (triphenylmethyl)- have also been a subject of study, for instance, in the context of galvanic cells. acs.org The continued exploration of potassium, (triphenylmethyl)- and related compounds contributes to a deeper understanding of organometallic reactivity and provides valuable tools for synthetic chemists.
Data Tables
Table 1: Chemical Properties of Potassium, (triphenylmethyl)-
| Property | Value |
| Molecular Formula | C₁₉H₁₅K lookchem.comguidechem.com |
| Molecular Weight | 282.426 g/mol lookchem.com |
| CAS Number | 1528-27-4 lookchem.com |
| Appearance | Data not available lookchem.com |
| Solubility | Data not available lookchem.com |
Table 2: Selected Downstream Products from Reactions Involving Potassium, (triphenylmethyl)-
| Product Name | CAS Number |
| trimethyl-(triphenylmethyl)-silane | 18752-86-8 |
| 2-isopropyl-5-methyl-3-oxo-hexanoic acid ethyl ester | 1902-03-0 |
| triphenylmethane | 519-73-3 |
| tetraphenylmethane | 630-76-2 |
| diphenylamine | 122-39-4 |
| aniline | 62-53-3 |
| triphenylacetic acid | 595-91-5 |
| Triphenylethan | 5271-39-6 |
| Source: lookchem.com |
Structure
3D Structure of Parent
Properties
CAS No. |
1528-27-4 |
|---|---|
Molecular Formula |
C19H15K |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
potassium;diphenylmethylbenzene |
InChI |
InChI=1S/C19H15.K/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
InChI Key |
FZWIBIHTJMCHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[K+] |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Reaction Mechanisms of Potassium, Triphenylmethyl
Fundamental Basicity and Nucleophilicity in Organic Transformations
Potassium, (triphenylmethyl)-, often referred to as tritylpotassium, is a powerful reagent in organic synthesis, primarily recognized for its strong basicity and notable nucleophilicity. These characteristics stem from the nature of the triphenylmethyl anion, a bulky yet highly reactive carbanion.
Role as a Strong Brønsted Base for Deprotonation Reactions
As a Brønsted-Lowry base, tritylpotassium readily accepts a proton from a wide range of acidic compounds. wikipedia.orgucalgary.ca This process, known as deprotonation, is a fundamental step in many organic reactions, transforming a neutral molecule into a more reactive, negatively charged species (a conjugate base). masterorganicchemistry.comassaygenie.com The efficacy of a base in a deprotonation reaction is directly related to the pKa of the acid it is reacting with; a strong base is required to deprotonate a weak acid. chemistrysteps.com
Tritylpotassium is considered a very strong base, capable of deprotonating compounds that are not particularly acidic. tandfonline.com Its utility is enhanced by its solubility in many common organic solvents and the characteristic deep red color of the triphenylmethyl anion, which serves as a visual indicator of excess base. tandfonline.com This property is particularly useful in reactions where precise control of stoichiometry is crucial.
The deprotonation of a molecule increases its electron density, thereby enhancing its nucleophilicity. masterorganicchemistry.com For instance, the deprotonation of an alcohol to form an alkoxide makes it a much more potent nucleophile. wikipedia.org
Table 1: Examples of Deprotonation Reactions using Tritylpotassium
| Substrate | Product (Conjugate Base) | Significance |
| Alcohol (R-OH) | Alkoxide (R-O⁻) | Increased nucleophilicity for subsequent reactions. wikipedia.org |
| Ketone (enolizable) | Enolate | Formation of a key intermediate for alkylation and aldol (B89426) reactions. tandfonline.commsu.edu |
| Aldehyde (enolizable) | Enolate | Formation of a key intermediate for alkylation and aldol reactions. tandfonline.com |
| Terminal Alkyne | Acetylide | Creation of a carbon nucleophile for C-C bond formation. chemistrysteps.com |
Nucleophilic Additions and Substitutions Mediated by the Triphenylmethyl Anion
The triphenylmethyl anion, the reactive component of tritylpotassium, is an effective nucleophile, capable of participating in both nucleophilic addition and substitution reactions. tandfonline.comcem.com Nucleophiles are electron-rich species that donate an electron pair to an electron-deficient center (electrophile) to form a new covalent bond. alevelchemistry.co.ukmasterorganicchemistry.com
In nucleophilic addition reactions , the triphenylmethyl anion attacks an electrophilic double or triple bond, most commonly a carbonyl group (C=O). libretexts.org This results in the formation of a new carbon-carbon single bond and a tetrahedral intermediate.
For example, in the context of an aldol-type addition, an enolate anion (generated by deprotonation with a base like tritylpotassium) acts as a nucleophile and adds to the carbonyl group of another molecule. libretexts.org
Nucleophilic substitution reactions involve the replacement of a leaving group on an atom by a nucleophile. cem.com While the bulky nature of the triphenylmethyl anion can sometimes lead to steric hindrance, it can still participate in certain substitution reactions. masterorganicchemistry.com For instance, the alkylation of enolates, formed by the deprotonation of ketones with a strong base, is a classic example of a nucleophilic substitution where the enolate anion acts as the nucleophile. gatech.edu
Participation in Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. alevelchemistry.co.uk Tritylpotassium plays a significant role in several C-C bond-forming methodologies.
Mechanism and Scope of the Wittig Reaction with Triphenylmethylpotassium as an Intermediate
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgpressbooks.pubpurechemistry.org It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. mnstate.edumasterorganicchemistry.com
The preparation of the Wittig reagent often requires a strong base to deprotonate a phosphonium (B103445) salt. mnstate.edu While bases like butyllithium (B86547) are commonly used, tritylpotassium can also serve this purpose due to its strong basicity. The general mechanism involves the following steps:
Ylide Formation: A strong base, such as tritylpotassium, deprotonates the phosphonium salt to generate the phosphorus ylide. mnstate.edu
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. wikipedia.org
Alkene Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. pressbooks.pub
The Wittig reaction is highly versatile and allows for the formation of a double bond at a specific location, which can be an advantage over elimination reactions that may produce mixtures of isomers. pressbooks.pubmnstate.edu
Other Synthetic Methodologies for Carbon Linkages
Beyond the Wittig reaction, tritylpotassium facilitates other C-C bond-forming reactions, primarily through its ability to generate potent carbon nucleophiles via deprotonation.
Alkylation of Enolates: As mentioned previously, tritylpotassium is an effective base for generating enolates from ketones and aldehydes. tandfonline.com These enolates are excellent nucleophiles that can react with alkyl halides in a nucleophilic substitution reaction to form a new C-C bond. gatech.edu This is a widely used method for introducing alkyl groups at the α-position of a carbonyl compound. For example, the methylation of 19-norabieta-8,11,13-trien-18-al using tritylpotassium and methyl iodide proceeds in high yield. tandfonline.com
Michael Addition: The Michael reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). cem.com Enolates generated by strong bases like tritylpotassium can act as Michael donors, leading to the formation of a new C-C bond.
Electron Transfer Pathways and Redox Chemistry Considerations
Redox reactions involve the transfer of electrons from one species to another. libretexts.orgsavemyexams.comeschemistry.org The species that loses electrons is oxidized, while the species that gains electrons is reduced. savemyexams.comlibretexts.org
The chemistry of tritylpotassium can involve electron transfer processes. archive.org The triphenylmethyl radical is a well-known stable free radical, and its formation and reactions are relevant to the redox chemistry of tritylpotassium.
An electron transfer pathway describes the movement of electrons between molecules or within a molecule. nih.govmdpi.comnrel.govoroboros.at In the context of reactions involving tritylpotassium, single electron transfer (SET) can be a competing or primary pathway. For instance, in some nucleophilic substitution reactions, an electron may be transferred from the nucleophile to the substrate to form a radical anion, which then collapses to the product. acs.org The relative importance of ionic versus electron transfer pathways can depend on the specific reactants and reaction conditions.
Single-Electron Transfer (SET) Mechanisms Involving the Triphenylmethyl Anion
The triphenylmethyl anion, the reactive component of Potassium, (triphenylmethyl)-, is a potent single-electron donor, and its reactivity is often characterized by Single-Electron Transfer (SET) mechanisms. In these processes, the anion donates an electron to a suitable substrate, generating a triphenylmethyl radical and a radical anion of the substrate. This initiation step is fundamental to its role in various chemical transformations.
Research has demonstrated that the triphenylmethyl anion can participate in both thermal and photoinduced SET processes. rsc.orgacs.org Photoinduced electron transfer has been observed when the triphenylmethyl anion is reacted with substrates like p-terphenyl (B122091). rsc.orgrsc.org Upon illumination, an electron is transferred from the anion to the p-terphenyl, transiently forming the p-terphenyl radical anion. However, this species is short-lived because the stable triphenylmethyl radical, formed concurrently, readily accepts an electron back from the p-terphenyl radical anion. rsc.orgrsc.org This back electron transfer is a critical aspect of the system's dynamics. rsc.org
The SET pathway is also a key mechanism in reactions with alkyl halides. Studies on the reaction between carbanions and methyl iodide have provided spectroscopic evidence for an electron transfer pathway. acs.org In the case of the triphenylmethyl anion, electron transfer to an alkyl halide results in the formation of a triphenylmethyl radical and an alkyl radical, which can then recombine. acs.orgresearchgate.net The competition between a direct nucleophilic substitution (SN2) and an SET pathway is influenced by factors such as steric hindrance. acs.org The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate, for instance, is proposed to proceed, at least in part, via an SET mechanism involving the in-cage recombination of the triphenylmethyl and xanthyl radicals. researchgate.netresearchgate.net
The stability of the resulting triphenylmethyl radical is a significant driving force for these SET reactions. wikipedia.org The radical's persistence allows for out-of-cage reactions, leading to various products depending on the reaction conditions and the presence of trapping agents. researchgate.net The electron-donating ability of the triphenylmethyl anion is potent enough to reduce even other radicals. Unique single-electron transfers have been documented between the triphenylmethyl anion and the chemically inert triphenylmethyl radical itself, highlighting the anion's powerful reducing nature. acs.org
Interplay with Triphenylmethyl Radicals and Cations in Redox Processes
The triphenylmethyl system, comprising the anion, radical, and cation, represents a classic example of a multi-state redox-active species in organic chemistry. The facile interconversion between these three oxidation states underpins a rich and complex electrochemical behavior. Potassium, (triphenylmethyl)- serves as the precursor to the anion, which can be readily oxidized.
The one-electron oxidation of the triphenylmethyl anion generates the persistent triphenylmethyl radical. rsc.orgccspublishing.org.cn This process is a fundamental step in many of its reactions initiated by SET mechanisms. iupac.org The triphenylmethyl radical itself is a stable species, first discovered by Moses Gomberg in 1900, and exists in equilibrium with its dimer in solution. wikipedia.org It can be further oxidized to the triphenylmethyl cation (tritylium cation) or reduced back to the anion. rsc.orgrsc.org
Conversely, the triphenylmethyl cation is a stable carbocation that can undergo a one-electron reduction to form the triphenylmethyl radical. utexas.eduresearchgate.net This process is often observed in cyclic voltammetry studies, which typically show two reversible or quasi-reversible redox events corresponding to the [R]•/[R]⁻ (radical/anion) and [R]⁺/[R]• (cation/radical) couples. nih.gov The electrochemical oxidation of triphenylacetic acid, for example, leads to the formation of the triphenylmethyl cation, which can then be electrochemically reduced to the radical. utexas.edu
The interplay between these species is crucial in various redox-catalyzed reactions. The trityl cation is a powerful oxidant and is used to initiate reactions through hydride abstraction or by oxidizing other species. researchgate.netoup.com For instance, the reaction of the trityl cation with certain phosphines can result in a thermal SET to generate a radical ion pair. rsc.org The relative stability and redox potentials of the anion, radical, and cation can be finely tuned by introducing substituents on the phenyl rings. rsc.orgnih.gov Electron-withdrawing groups, such as perchloro-substitution, stabilize the radical and the anion, making the radical a better electron acceptor that is more easily reduced. rsc.orgrsc.org Conversely, electron-donating groups stabilize the cation. nih.gov This modulation of electronic properties allows for the design of trityl-based systems with specific redox characteristics for applications in areas like molecular electronics and catalysis. rsc.orgresearchgate.net
Kinetic and Mechanistic Aspects of Reactivity
Kinetic Studies of Metallation Processes
Potassium, (triphenylmethyl)- is a highly reactive strong base used for the deprotonation (metallation) of weak hydrocarbon acids. lookchem.com Kinetic studies of these metallation reactions provide crucial insights into the reaction mechanisms and the factors governing reactivity. The rate of metallation is influenced by the acidity of the substrate, the solvent, and the nature of the base.
Kinetic investigations have been performed on the metallation of various weak hydrocarbon acids. For example, potassium hydride in the presence of 18-crown-6 (B118740) ether, a system that generates a highly reactive "naked" hydride anion, has been used to metallate hydrocarbons like triphenylmethane (B1682552) and diphenylmethane. rsc.org Such studies help to establish a relative acidity scale for very weak acids. rsc.org While specific kinetic data for metallation by Potassium, (triphenylmethyl)- is sparse in the provided context, the principles derived from studies with similar strong potassium bases are applicable. The rate constants for the α-metallation of various arylmethanes by potassium hydride have been measured, demonstrating the feasibility of quantifying these rapid reactions. lookchem.com
The general approach to studying the kinetics of these fast reactions often involves techniques like stopped-flow spectrophotometry or monitoring by NMR spectroscopy. researchgate.net The progress of the reaction can be followed by observing the appearance of the intensely colored triphenylmethyl anion or the anion of the metallated substrate.
Below is a representative data table illustrating the type of information gathered from kinetic studies of metallation, based on the reactivity of strong bases with weak hydrocarbon acids.
| Hydrocarbon Substrate | Approximate pKa | Relative Metallation Rate with Strong Base | Notes |
|---|---|---|---|
| Triphenylmethane | ~31.5 | Fast | Readily deprotonated by tritylpotassium. rsc.org |
| Diphenylmethane | ~33 | Moderate | Metallation is achievable but slower than triphenylmethane. rsc.org |
| Toluene | ~43 | Very Slow | Requires a significantly stronger base system for efficient deprotonation. |
Steric Effects on Reaction Pathways and Selectivity
The triphenylmethyl group is exceptionally bulky, and this steric hindrance is a dominant factor controlling the reactivity and selectivity of Potassium, (triphenylmethyl)-. numberanalytics.com Steric effects influence reaction rates, mechanisms, and the stability of associated species by physically impeding the approach of reactants or by forcing molecules into specific conformations. numberanalytics.comsurrey.ac.uk
In the context of Potassium, (triphenylmethyl)-, steric hindrance primarily affects its function as a base and a nucleophile. As a base, the bulky nature of the triphenylmethyl anion makes it highly selective for abstracting sterically accessible protons. It is less likely to attack crowded proton sites, a property that can be exploited in synthesis to achieve regioselectivity.
When acting as a nucleophile, steric hindrance severely limits the types of substrates it can react with. SN2 reactions, which require a backside attack on a carbon center, are generally disfavored with the triphenylmethyl anion unless the reaction center is exceptionally unhindered. numberanalytics.com This steric impediment is one reason why SET mechanisms can become competitive pathways; the electron transfer can occur at a greater distance than a direct nucleophilic attack, thus bypassing the severe steric repulsion. acs.org
The stability of the triphenylmethyl radical is also a consequence of steric effects. The three phenyl rings cannot lie in the same plane due to steric repulsion, adopting a propeller-like conformation. rsc.org This arrangement, while preventing planar delocalization, protects the central radical carbon from dimerization at the alpha-carbon, contributing to its persistence. msu.edu Instead of the expected hexaphenylethane, the dimer forms through coupling at a para-position of one of the phenyl rings. wikipedia.orgmsu.edu
The influence of steric bulk on reaction outcomes is a well-established principle, and the trityl group serves as a quintessential example. The following table summarizes the general impact of steric hindrance on different reaction types involving the triphenylmethyl anion.
| Reaction Type | Influence of Trityl Group's Steric Bulk | Outcome/Selectivity |
|---|---|---|
| Proton Abstraction (Basicity) | High steric demand favors attack at less hindered sites. | High regioselectivity for sterically accessible protons. |
| Nucleophilic Substitution (SN2) | Severe hindrance impedes backside attack at the electrophilic center. numberanalytics.com | SN2 pathway is slow or completely inhibited for most substrates. |
| Single-Electron Transfer (SET) | Less sensitive to steric hindrance as electron transfer can occur over a distance. | Becomes a more favorable pathway compared to direct nucleophilic attack. acs.org |
| Radical Dimerization | Prevents direct C-C bond formation between two central carbon atoms. msu.edu | Leads to the formation of a quinoid-type dimer instead of hexaphenylethane. wikipedia.org |
Applications of Potassium, Triphenylmethyl in Modern Organic Synthesis and Polymer Science
Catalytic and Stoichiometric Roles in Organic Transformations
Potassium, (triphenylmethyl)- functions as a highly reactive strong base and nucleophile in a variety of organic transformations. lookchem.com Prepared from potassium metal and triphenylmethane (B1682552) in an aprotic solvent like tetrahydrofuran (B95107) (THF), it must be handled under inert conditions due to its sensitivity to air and moisture. lookchem.com Its significant steric bulk and high basicity allow it to participate in reactions both stoichiometrically as an initiator or deprotonating agent and, in some contexts, as a catalyst to generate active species.
Potassium, (triphenylmethyl)- (TPM-K) serves as a key initiator for anionic polymerization, a process that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netethernet.edu.et Unlike more reactive initiators like alkyllithiums, the relatively lower basicity and significant steric hindrance of the triphenylmethyl anion provide a more controlled, or "tamed," initiation step. acs.orgresearchgate.net This control is particularly crucial for the polymerization of monomers containing sensitive functional groups that might otherwise lead to undesirable side reactions. researchgate.netuni-bayreuth.de
Research has demonstrated the effectiveness of TPM-K in the anionic polymerization of heteroatom-containing monomers. For instance, 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole (VPyOzP), a monomer containing both pyridine (B92270) and oxadiazole moieties, was successfully polymerized using TPM-K at -78 °C without the need for additives. researchgate.net The resulting polymers (PVPyOzP) exhibited predictable molecular weights and low polydispersity indices (PDI), highlighting the "living" nature of the polymerization process. researchgate.net The use of TPM-K was advantageous over more nucleophilic initiators, which could attack the sensitive pyridine or oxadiazole rings. researchgate.net This methodology has also been applied to the polymerization of other monomers, such as those based on acrylates and methacrylates. researchgate.net
Table 1: Anionic Polymerization of VPyOzP Initiated by Triphenylmethyl Potassium (TPM-K) Data sourced from studies on the polymerization of functional monomers. researchgate.net
| Target Molecular Weight ( g/mol ) | Polymerization Temperature (°C) | Resulting Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 2,200 | -78 | 2,200 | 1.15 |
| 5,300 | -78 | 5,300 | 1.11 |
| 10,600 | -78 | 10,500 | 1.12 |
| 21,100 | -78 | 21,100 | 1.13 |
The triphenylmethyl (trityl, Trt) group is a widely used protecting group in organic synthesis, particularly for primary alcohols, due to its steric bulk and, most notably, its lability under acidic conditions. academie-sciences.frwikipedia.org The standard method for trityl group cleavage involves treatment with protic or Lewis acids. commonorganicchemistry.comlookchem.comresearchgate.net The use of a strong base like potassium, (triphenylmethyl)- for the direct deprotection of a trityl ether or amine is not a conventional strategy, as the trityl group is generally stable under basic conditions. academie-sciences.fr
However, the potent and sterically encumbered nature of potassium, (triphenylmethyl)- allows it to play a strategic role in reaction sequences involving trityl-protected molecules. It can function as a highly selective base to deprotonate other sites within a molecule without cleaving the acid-sensitive trityl group, enabling otherwise challenging transformations.
The selectivity of a deprotection reaction is paramount in multi-step synthesis. While potassium, (triphenylmethyl)- does not typically cleave trityl ethers or amines, its utility lies in its ability to act as a strong, non-nucleophilic base. This allows for the deprotonation of other functional groups, such as less hindered alcohols or carboxylic acids, in the presence of a trityl-protected functionality. For instance, in a molecule containing both a trityl-protected primary alcohol and a free secondary alcohol, potassium, (triphenylmethyl)- could selectively deprotonate the secondary alcohol to form a potassium alkoxide, which could then undergo further reaction, leaving the trityl group intact.
This contrasts with methods designed to cleave the trityl group itself. For example, methods have been developed for the selective deprotection of trityl groups in the presence of other protecting groups like silyl (B83357) ethers by carefully choosing the right acidic reagent, such as boron trichloride. lookchem.com Similarly, specific protocols exist for the cleavage of N-trityl groups under acidic conditions or S-trityl groups using reagents like mercury(II) salts, demonstrating the diverse conditions required for trityl group removal which are distinct from the strongly basic nature of potassium, (triphenylmethyl)-. researchgate.netacs.org
When considering reactions involving potassium, (triphenylmethyl)-, the conditions are critical to its efficacy and selectivity. Due to its high reactivity with air and moisture, all manipulations must be performed under a strictly inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. lookchem.com The choice of solvent is also crucial; aprotic polar solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) are typically required to solvate the potassium cation and allow the triphenylmethyl anion to function effectively as a base. lookchem.com
In the context of sequences involving trityl-protected compounds, the temperature can be a key variable. The high basicity of potassium, (triphenylmethyl)- allows it to perform deprotonations even at low temperatures, which can help to prevent side reactions or decomposition of sensitive substrates. This is in contrast to many trityl deprotection protocols that may require heating or extended reaction times, which can compromise other functional groups in the molecule. google.comthermofisher.comgoogle.com For example, the solvolytic removal of a trityl group from a tetrazole derivative in methanol (B129727) can require refluxing for several hours. google.com
Strategic Deprotection of Triphenylmethyl-Protected Functional Groups[13],[14],[15],
Selectivity in Deprotection of Alcohols and Amines
Utility in Complex Molecule Synthesis
The construction of complex molecules and novel chemical scaffolds often relies on powerful C-C bond-forming reactions and the strategic use of reagents that can generate reactive intermediates in a controlled manner. mdpi.com Potassium, (triphenylmethyl)- contributes to this field primarily through its role as a potent base for generating functional carbanions.
Advanced chemical scaffolds are foundational structures from which libraries of compounds can be built for applications in materials science and medicinal chemistry. mdpi.comnih.gov The synthesis of these scaffolds often involves multiple steps where precise chemical transformations are required. Potassium, (triphenylmethyl)- can be employed to create key bonds within these frameworks. For example, by deprotonating a suitable carbon acid, it can generate a nucleophilic carbanion that can then attack an electrophile, extending a carbon chain or forming a new ring system.
One of the most fundamental C-C bond-forming reactions facilitated by strong bases is the Wittig reaction, where potassium, (triphenylmethyl)- can be used to generate the necessary phosphorus ylide. lookchem.com This reaction is a cornerstone in the synthesis of complex natural products and other advanced molecular architectures. Furthermore, the principles of anionic polymerization initiated by potassium, (triphenylmethyl)- can be seen as a method for creating a very specific type of complex scaffold: a long polymer chain with a defined structure and functionality. researchgate.net The synthesis of complex azetidine-based scaffolds, for instance, utilizes trityl protecting groups to mask reactive alcohols during the construction of the core ring system, demonstrating the type of complex synthesis where strategic use of protecting groups and strong bases is essential. nih.gov
Methodological Advancements in Tritylation and Detritylation Protocols
The strategic introduction (tritylation) and removal (detritylation) of the triphenylmethyl (trityl) group are fundamental operations in modern organic synthesis, particularly in the protection of hydroxyl and amino functionalities. Continuous research has led to significant methodological advancements, aiming for higher efficiency, selectivity, and milder reaction conditions. These developments are crucial in complex multistep syntheses, such as those for oligonucleotides and peptides, where quantitative yields and the preservation of sensitive functional groups are paramount.
Advancements in Tritylation Protocols
Traditional tritylation methods often involve the use of trityl halides in the presence of a base like pyridine, which can be slow and require harsh conditions. ajol.info Modern methodologies have focused on catalysis, alternative tritylating agents, and greener reaction conditions to overcome these limitations.
One significant area of advancement is the use of novel catalytic systems. Recyclable Lewis acid-based ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄), have emerged as efficient catalysts for the tritylation of alcohols. nih.govacs.orgresearchgate.netacs.org These reactions proceed at room temperature with low catalyst loading (e.g., 5 mol%) and demonstrate high chemoselectivity for primary over secondary alcohols. nih.govacs.org A key advantage is the compatibility with other common protecting groups like tert-butyldiphenylsilyl (TBDPS), N-Fmoc, and N-acetyl groups, which remain unaffected during the reaction. nih.govacs.orgacs.org The catalyst can often be recovered and reused for several cycles with minimal loss of activity. nih.gov
Another approach involves the in situ generation of highly reactive tritylium (B1200429) species. For instance, trityl alcohols can be activated with trifluoroacetic anhydride (B1165640) to form tritylium trifluoroacetate, which readily tritylates even sterically hindered secondary alcohols under mild conditions, circumventing the need for expensive and toxic silver salts. nih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst has also been refined, with the key intermediate, 4-dimethylamino-N-triphenylmethylpyridinium chloride, being isolated and used as a stable and efficient tritylating agent. orgsyn.org This allows for better stoichiometric control and enhanced selectivity. orgsyn.org
In line with the principles of green chemistry, solvent-free and mechanochemical methods have been developed. Tritylation of alcohols and nucleosides has been successfully performed under microwave irradiation in the absence of a solvent, significantly reducing reaction times and avoiding the use of toxic solvents like pyridine. ajol.info More recently, resonant acoustic mixing (RAM), a mechanochemical technique, has been applied to the functionalization of nucleosides, including tritylation. rsc.org This method dramatically reduces solvent consumption and increases reaction rates, offering a scalable and more sustainable alternative to traditional solution-phase synthesis. rsc.org
| Catalyst/Method | Substrate Type | Key Advantages | Reference(s) |
| EMIM·AlCl₄ (Ionic Liquid) | Primary & Secondary Alcohols | Recyclable catalyst, high chemoselectivity, mild conditions, compatible with other protecting groups. | nih.govacs.orgacs.org |
| Trityl Alcohol / TFAA | Primary & Secondary Alcohols | Avoids use of silver salts, mild conditions, short reaction times. | nih.gov |
| 4-DMAP (as isolated salt) | Alcohols, Amines | Stable reagent, better stoichiometric control, enhanced selectivity. | orgsyn.org |
| Microwave (Solvent-Free) | Alcohols, Nucleosides | Eliminates toxic solvents, rapid reaction times. | ajol.info |
| Resonant Acoustic Mixing (RAM) | Nucleosides | Significant reduction in solvent use, faster reaction rates, scalable. | rsc.org |
Advancements in Detritylation Protocols
Detritylation, the removal of the trityl group, is most commonly achieved under acidic conditions. However, the lability of other functional groups in the substrate, particularly in oligonucleotide and peptide synthesis, necessitates the development of milder and more selective protocols.
For highly acid-sensitive substrates, non-acidic methods have been developed. A notable example is the reductive detritylation of N-tritylamines using lithium powder and a catalytic amount of naphthalene. organic-chemistry.orgorganic-chemistry.org This method is highly selective and leaves other protecting groups like benzyl (B1604629) or allyl ethers intact. organic-chemistry.org
In the context of solid-phase peptide synthesis, selective removal of side-chain trityl groups (e.g., from Lys(Mtt) or Ser(Trt)) in the presence of other acid-labile groups like Boc is crucial. nih.gov Methodological advancements include the use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP) or perfluoro-tert-butanol, in dichloromethane. nih.gov These reagents provide mild and selective deprotection, avoiding the premature cleavage of Boc groups or the peptide from the resin that can occur with trifluoroacetic acid (TFA). nih.gov
| Reagent/Method | Substrate Type | Key Advantages | Reference(s) |
| Warming in Mild Acid (pH 4.5-5.0) | Nucleic Acids | Minimizes depurination, quantitative deprotection for sensitive substrates. | nih.gov |
| DCA / Lower Alcohol or 1H-Pyrrole | Oligonucleotides | Reduces depurination, improves yields in solid-phase synthesis. | google.com |
| Lithium / Naphthalene | N-Tritylamines | Non-acidic, highly selective reductive cleavage. | organic-chemistry.orgorganic-chemistry.org |
| HFIP or (CF₃)₃COH in DCM | Peptides (on-resin) | Selective removal of Trt/Mtt in presence of Boc groups, mild conditions. | nih.gov |
| 80% Acetic Acid | Oligonucleotides (manual) | Simple and effective for manual deprotection after HPLC purification. | thermofisher.com |
Structural Characterization and Spectroscopic Analysis of Potassium, Triphenylmethyl
X-ray Diffraction Studies for Solid-State Structure Elucidation
In the solid state, potassium, (triphenylmethyl)- exists as a contact ion pair, where the potassium cation is in close proximity to the triphenylmethyl anion. The nature of the coordinating solvent (Lewis base) plays a critical role in the resulting structure.
With Pentamethyldiethylenetriamine (PMDTA): When crystallized with PMDTA, two different modifications have been observed. One form consists of discrete, monomeric molecules of [KCPh₃(PMDTA)]. Another study reported a polymeric zigzag chain structure for [Ph₃CK · PMDTA]n. flinders.edu.au In a related structure, the potassium ion in a Ph₃CK-PMDTA/THF contact ion pair is positioned almost directly above the center of one of the phenyl rings of the anion. acs.org This demonstrates a significant K+-π-arene interaction, a common feature in the solid-state structures of alkali metal organometallics.
With Tetrahydrofuran (B95107) (THF) and Diglyme (B29089): In contrast to the discrete molecules formed with PMDTA, solvates with THF and diglyme (MeOCH₂CH₂OCH₂CH₂OMe) are polymeric in the crystalline state. The THF adduct, [KCPh₃(THF)]n, forms a sheet-like structure, while the diglyme adduct, [KCPh₃(DIGLYME)]n, adopts a zigzag-chain structure. In these polymeric arrangements, the solvent molecules and the phenyl rings of the triphenylmethyl anion bridge adjacent potassium centers.
These structural variations highlight the influence of the coordinating solvent on the supramolecular assembly, dictating whether the fundamental unit is a single molecule or a repeating polymeric chain. flinders.edu.au
X-ray diffraction provides precise measurements of bond lengths, bond angles, and intermolecular distances, which are crucial for understanding the bonding and geometry of potassium, (triphenylmethyl)-.
In the [Ph₃CK · PMDTA]n polymeric structure, the potassium ion is coordinated by the PMDTA ligand and interacts with the phenyl rings of the triphenylmethyl anion. flinders.edu.au In a similar Ph₃CK-PMDTA/THF structure, the distance between the potassium ion and the center of the interacting phenyl ring is 287.1 pm. acs.org This distance is noted as being on the shorter end of the typical range for K+-π system interactions. acs.org The distance between the potassium ion and the central (trityl) carbon atom is significantly longer, at 404.8 pm, indicating there is no direct bond between them. acs.org
The geometry of the triphenylmethyl anion itself is also revealing. The three phenyl rings are typically arranged in a propeller-like conformation. The central carbon atom is not perfectly planar but shows some degree of pyramidalization, a consequence of the steric crowding of the phenyl groups. bris.ac.uk
Table 1: Selected Interatomic Distances for a Potassium, (triphenylmethyl)- Derivative
| Interaction | Distance (pm) | Source |
|---|---|---|
| K⁺ to Phenyl Ring Center | 287.1 | acs.org |
Analysis of Ion Pairing and Cation Coordination (e.g., K+ to Phenyl Rings)[18],
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamic behavior of potassium, (triphenylmethyl)- in solution. It provides information about the electronic environment of the carbon and hydrogen atoms and the nature of the ion pairing in different solvents.
The ¹H and ¹³C NMR spectra of the triphenylmethyl anion are characteristic and reflect the distribution of the negative charge across the phenyl rings.
¹H NMR: The proton NMR spectrum typically shows complex multiplets in the aromatic region (approximately 6.0-8.0 ppm) corresponding to the ortho, meta, and para protons of the phenyl rings. orgsyn.org The delocalization of the negative charge from the central carbon into the aromatic system shields these protons relative to those in neutral triphenylmethane (B1682552), causing upfield shifts in their resonance frequencies.
¹³C NMR: The ¹³C NMR spectrum is particularly informative. The stable solutions of arylmethane anions complexed by potassium have been studied by ¹³C NMR spectroscopy. lookchem.com The chemical shifts of the carbon atoms, especially the para-carbon, are sensitive to the extent of charge delocalization. The central (trityl) carbon signal is also a key indicator of the electronic structure. For comparison, the central carbon of the triphenylmethyl cation appears far downfield, around 196.8 ppm or higher, due to its positive charge. acs.orgresearchgate.net In the triphenylmethyl anion, this carbon is expected to be significantly shielded.
Table 2: Typical NMR Chemical Shift Ranges for Triphenylmethyl Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic Protons | 7.2 - 8.1 | In cation form; shifts are generally upfield in the anion. orgsyn.org |
| ¹³C | Aromatic Carbons | 127 - 148 | In cation form; shifts are influenced by charge delocalization in the anion. orgsyn.org |
The degree of association between the potassium cation and the triphenylmethyl anion in solution can be investigated using advanced NMR techniques. The behavior of ion pairs in solution is often dependent on factors like solvent polarity and temperature. nih.gov
Pulsed-Field Gradient Spin-Echo (PGSE) NMR: This technique measures the diffusion coefficients of species in solution. By comparing the diffusion coefficient of the cation (measured via a suitable nucleus, if applicable) and the anion (measured via ¹H or ¹³C), one can determine if they move together as a tight ion pair or diffuse independently as separated ions. Studies on analogous lithium salts like trityllithium have shown that ion pairing is favored at room temperature, but the ions become well-separated at lower temperatures in solvents like THF. nih.gov
Heteronuclear Overhauser Effect Spectroscopy (HOESY): HOESY experiments detect through-space interactions between different types of nuclei (e.g., between the cation and protons on the anion). This can provide direct evidence of the proximity of the cation and anion in solution and can help map the relative positioning of the ion pair. nih.gov These techniques are crucial for understanding whether the solid-state structures, such as the K+-π interactions, persist in the solution phase. acs.org
13C NMR and 1H NMR for Structural Assignment and Electronic Environment Probing[1],[20],[18],
Vibrational and Electronic Spectroscopy
Vibrational spectroscopy (Infrared and Raman) and electronic spectroscopy (UV-Vis) provide further details on the molecular structure and electronic transitions of the compound.
Electronic Spectroscopy: Solutions containing the triphenylmethyl anion are intensely colored, typically red or yellow, due to strong absorption in the visible region of the electromagnetic spectrum. wikipedia.org This absorption corresponds to electronic transitions within the delocalized π-system of the carbanion. The exact position of the absorption maximum (λ_max_) can be influenced by the solvent and the nature of the counter-ion, reflecting changes in the ion-pairing equilibrium. nih.gov
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. epequip.com While specific experimental FT-IR and Raman spectra for solid potassium, (triphenylmethyl)- are not extensively detailed in the available literature, the expected vibrational modes can be inferred from the analysis of related triphenylmethane derivatives and the fundamental principles of vibrational spectroscopy. xjau.edu.cnresearchgate.net
The triphenylmethyl anion consists of a central sp²-hybridized carbon atom bonded to three phenyl rings. Its vibrational spectrum is expected to be dominated by the modes of the aromatic rings. Key vibrational modes anticipated for the triphenylmethyl anion include:
Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹. xjau.edu.cn
Aromatic C=C Ring Stretching: Multiple bands are expected between 1600 cm⁻¹ and 1450 cm⁻¹ due to the stretching vibrations within the phenyl rings. xjau.edu.cn
In-plane C-H Bending: These modes are generally found in the 1300-1000 cm⁻¹ region.
Out-of-plane C-H Bending: These vibrations give rise to strong absorptions in the 900-675 cm⁻¹ range, and their positions can be indicative of the substitution pattern on the benzene (B151609) ring.
The interaction with the potassium cation may cause slight shifts in the vibrational frequencies of the anion compared to a free anion, particularly in the solid state or in non-polar solvents where ion pairing is significant. Raman spectroscopy, which detects changes in polarizability, would be particularly useful for observing the symmetric vibrations of the C-C framework of the phenyl rings. researchgate.net
Table 1: Expected Vibrational Modes for the Triphenylmethyl Anion
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Type of Vibration |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching |
| Aromatic C=C Stretch | 1600 - 1450 | Ring Stretching |
| C-H In-Plane Bend | 1300 - 1000 | Bending |
| C-H Out-of-Plane Bend | 900 - 675 | Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions in the triphenylmethyl anion. The spectrum of potassium, (triphenylmethyl)- is highly sensitive to the solvent and temperature, which provides insight into the nature of the ion pairing between the triphenylmethyl anion (TPM⁻) and the potassium cation (K⁺). acs.org
In ethereal solvents, potassium, (triphenylmethyl)- can exist as two primary species: contact ion pairs (TPM⁻K⁺) and solvent-separated ion pairs (TPM⁻||K⁺). acs.org These species are in equilibrium and have distinct absorption maxima (λₘₐₓ).
Contact Ion Pairs (CIP): In this form, the cation and anion are in direct contact. This species typically absorbs at a lower wavelength.
Solvent-Separated Ion Pairs (SSIP): Here, one or more solvent molecules are inserted between the cation and anion. This species absorbs at a higher wavelength, indicating a smaller energy gap for the electronic transition. acs.org
A spectrophotometric study of triphenylmethyl alkali metal salts has provided detailed data on these equilibria. acs.org For potassium, (triphenylmethyl)-, in diethyl ether (Et₂O) at room temperature, only the contact ion pair is observed, with a λₘₐₓ of 476 nm. In more polar ethers like tetrahydrofuran (THF) and dimethoxyethane (DME), an equilibrium between the contact and solvent-separated ion pairs exists. acs.org The solvent-separated ion pair consistently shows an absorption maximum around 496-500 nm. acs.orgcdnsciencepub.com Lowering the temperature shifts the equilibrium toward the formation of the more stable solvent-separated ion pair. acs.org
Table 2: UV-Vis Absorption Maxima (λₘₐₓ) for Potassium, (triphenylmethyl)- in Various Solvents at Room Temperature
| Solvent | Ion Pair Type | Absorption Maximum (λₘₐₓ) (nm) |
| Diethyl Ether (Et₂O) | Contact Ion Pair (CIP) | 476 |
| Tetrahydrofuran (THF) | Contact Ion Pair (CIP) | 482 |
| Tetrahydrofuran (THF) | Solvent-Separated Ion Pair (SSIP) | 496 |
| Dimethoxyethane (DME) | Contact Ion Pair (CIP) | 486 |
| Dimethoxyethane (DME) | Solvent-Separated Ion Pair (SSIP) | 500 |
Data sourced from Buncel, E., et al. (1979). acs.org
Electron Spin Resonance (ESR) Spectroscopy in Related Radical Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While potassium, (triphenylmethyl)- is a diamagnetic salt, the closely related triphenylmethyl radical ((C₆H₅)₃C•) is a classic example of a stable organic radical extensively studied by ESR.
The ESR spectrum of the triphenylmethyl radical is famously complex. The unpaired electron is delocalized over the three phenyl rings, leading to hyperfine coupling with the protons on the rings. The spectrum arises from the interaction of the electron spin with the nuclear spins of:
Six equivalent ortho-protons
Six equivalent meta-protons
Three equivalent para-protons
This results in a theoretical pattern of (6+1) x (6+1) x (3+1) = 7 x 7 x 4 = 196 lines. The measured hyperfine coupling constants (aH) quantify the extent of the interaction between the unpaired electron and the different sets of protons.
Table 3: Hyperfine Coupling Constants for the Triphenylmethyl Radical
| Proton Position | Number of Protons | Hyperfine Coupling Constant (aH) in Gauss (G) |
| para | 3 | ~2.8 G |
| ortho | 6 | ~2.6 G |
| meta | 6 | ~1.1 G |
Computational and Theoretical Investigations of Potassium, Triphenylmethyl
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone for investigating the geometry and electronic properties of the triphenylmethyl anion. DFT calculations can accurately predict key structural parameters, such as the trigonal planar geometry around the central carbon atom, with C-C-C bond angles approaching the ideal 120°. researchgate.net Furthermore, these calculations can determine the canting angles of the phenyl rings, which were found to be between 30.3° and 30.7° in related triphenylmethanide derivatives. researchgate.net
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. nih.govresearchgate.net
For the triphenylmethyl anion, the HOMO is expected to be a high-energy, carbon-centered p-orbital, reflecting the significant negative charge on the central carbon atom. This makes the anion a potent nucleophile. The LUMO is likely a π* antibonding orbital distributed over the phenyl rings. A smaller HOMO-LUMO gap generally implies higher reactivity. wuxiapptec.comresearchgate.net Computational studies on related systems show that the introduction of electron-donating or electron-withdrawing substituents can systematically alter the energies of these frontier orbitals and, consequently, the redox potentials. nih.govresearchgate.net
| Concept | Description | Significance for Triphenylmethyl Anion |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Its energy level correlates with the ionization potential and the ability to act as an electron donor. | Expected to be a high-energy, p-orbital localized on the central carbanion, indicating strong nucleophilicity. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. Its energy level correlates with the electron affinity and the ability to act as an electron acceptor. | Likely a π* antibonding orbital of the phenyl rings, determining where electrophilic attack on the π-system might occur. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov It is a key factor in determining the molecule's electronic and optical properties. youtube.com |
The calculation of vibrational frequencies via DFT provides a powerful tool for predicting and interpreting infrared (IR) and Raman spectra. youtube.comcsc.fi These calculations, performed by computing the second derivatives of the energy with respect to atomic displacements, yield a set of normal modes and their corresponding frequencies. csc.fi While the harmonic approximation is typically used, calculated frequencies are often scaled by empirical factors to achieve better agreement with experimental fundamental frequencies. nih.gov
For the triphenylmethyl anion, the predicted IR spectrum would be dominated by several characteristic vibrational modes. These include the aromatic C-H stretching vibrations above 3000 cm⁻¹, various C-C stretching modes within the phenyl rings between 1400 and 1600 cm⁻¹, and C-H in-plane and out-of-plane bending vibrations at lower frequencies. The vibrations involving the central, negatively charged carbon and its bonds to the phenyl rings are of particular interest for understanding the electronic structure. For instance, studies on related trityl-containing compounds have identified characteristic spectral features, such as bands for nitrile imines around 2048-2051 cm⁻¹. acs.org
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl rings. |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1400 | In-plane stretching of the carbon-carbon bonds within the aromatic rings. Multiple bands are expected. |
| C-C Stretch (Central C - Phenyl) | 1300 - 1100 | Stretching vibrations of the single bonds connecting the central carbon to the three phenyl rings. |
| C-H In-Plane Bend | 1250 - 1000 | Bending of the aromatic C-H bonds within the plane of the rings. |
| C-H Out-of-Plane Bend | 900 - 675 | Bending of the aromatic C-H bonds out of the plane of the rings. These bands are often strong and characteristic of the ring substitution pattern. |
HOMO-LUMO Analysis and Frontier Orbital Theory Applications[20],[22],
Advanced Quantum Chemical Calculations for Bonding and Interactions
Beyond DFT, more advanced computational methods provide deeper insights into the nature of chemical bonding and intermolecular interactions within Potassium, (triphenylmethyl)-.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized representation that aligns with the chemist's intuitive Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.deresearchgate.net This method allows for the quantification of electron density distribution, atomic charges, and bond character. A key feature of NBO analysis is the study of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, which are evaluated using second-order perturbation theory to quantify their stabilization energy (E⁽²⁾). researchgate.net
In the triphenylmethyl anion, NBO analysis is expected to confirm a high degree of negative charge localization on the central carbon atom, consistent with its carbanionic nature. The analysis would also detail the hybridization of the atomic orbitals contributing to the C-C bonds. Computational studies on related organometallic systems have utilized NBO and the associated Natural Localized Molecular Orbital (NLMO) analysis to characterize metal-ligand bonding, Wiberg Bond Indices (WBIs), and natural atomic charges, providing a detailed picture of the electronic structure. escholarship.org For the triphenylmethyl anion, delocalization of the central carbon's lone pair into the antibonding π* orbitals of the adjacent phenyl rings would be a key stabilizing interaction, quantifiable by NBO analysis.
| Parameter | Description | Interpretation |
|---|---|---|
| Natural Atomic Charge | The net charge on an atom calculated by summing the electron populations of its natural atomic orbitals (NAOs). uni-muenchen.de | Reveals the distribution of charge within the molecule. A large negative charge is expected on the central carbon of the trityl anion. |
| Wiberg Bond Index (WBI) | A measure of the bond order between two atoms based on the NBO framework. escholarship.org | Indicates the multiplicity of a bond (e.g., ~1 for a single bond, ~2 for a double bond). |
| Hybridization | Describes the composition of the natural hybrid orbitals (NHOs) in terms of the underlying s, p, d... atomic orbitals (e.g., sp², p). uni-muenchen.de | Characterizes the geometry and bonding at an atomic center. The central carbon is expected to be sp² hybridized with a lone pair in a p-orbital. |
| Stabilization Energy (E⁽²⁾) | The energy associated with a donor-acceptor interaction (delocalization) from a filled NBO to an empty NBO, calculated via second-order perturbation theory. researchgate.net | Quantifies the strength of hyperconjugative and resonance interactions, such as the delocalization of the carbanion lone pair into the phenyl rings. |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density, ρ(r), to define atoms and the bonds between them. up.ac.za This theory identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located on a path of maximum electron density between two nuclei indicates an atomic interaction line, the QTAIM equivalent of a chemical bond. up.ac.za
The properties of the electron density at the BCP, such as the value of ρ(r) itself and the sign of its Laplacian (∇²ρ(r)), are used to classify the nature of the interaction. For covalent bonds, ρ(r) is typically large and ∇²ρ(r) is negative, indicating a concentration of electron density. For ionic bonds or closed-shell interactions, ρ(r) is small and ∇²ρ(r) is positive, indicating depletion of electron density in the internuclear region. conicet.gov.ar QTAIM has been applied to analyze bonding in systems containing trityl groups, providing detailed information on the interactions. escholarship.orgresearchgate.net For the triphenylmethyl anion, AIM analysis would characterize the C-C bonds and probe for any non-covalent interactions that stabilize its propeller-like conformation.
| Parameter | Symbol | Interpretation at the Bond Critical Point (BCP) |
|---|---|---|
| Electron Density | ρ(r) | A higher value indicates a stronger bond. Correlates with the formal bond order. |
| Laplacian of Electron Density | ∇²ρ(r) | ∇²ρ(r) < 0 indicates a 'shared' interaction (covalent bond) where electron density is concentrated. ∇²ρ(r) > 0 indicates a 'closed-shell' interaction (ionic, van der Waals, hydrogen bond). conicet.gov.ar |
| Total Electron Energy Density | H(r) | The sum of kinetic (G(r)) and potential (V(r)) energy densities. A negative H(r) is indicative of stabilizing covalent character in an interaction. conicet.gov.ar |
| Ellipticity | ε | Measures the anisotropy of the electron density at the BCP. A high ellipticity (ε > 0) indicates π-character in a bond. escholarship.org |
Natural Bond Orbital (NBO) Analysis[22],
Modeling of Ion Pairing and Solvent Effects on Structure and Reactivity
The properties of Potassium, (triphenylmethyl)- in solution are heavily influenced by the interplay between the triphenylmethyl anion, the potassium cation, and solvent molecules. Computational models are essential for understanding these complex interactions. weebly.comnih.gov Studies on alkali metal salts of triphenylmethane (B1682552) have shown that the nature of the ion pair is highly dependent on the cation and the solvent. researchgate.net In the solid state and in solution, these can exist as contact ion pairs (CIPs), where the cation and anion are in direct contact, or as solvent-separated ion pairs (SSIPs), where one or more solvent molecules are interposed. researchgate.net
Computational chemistry models these effects using two primary approaches:
Implicit Solvent Models: Methods like the Polarizable Continuum Model (PCM) or the SMD solvation model treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. acs.org
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding or coordination to the cation.
For Potassium, (triphenylmethyl)-, calculations can model how the K⁺ cation interacts with the anion. X-ray studies of related compounds show the potassium cation can coordinate in an η⁶-fashion to one of the phenyl rings. researchgate.net The choice of solvent dramatically impacts this interaction. Nonpolar solvents favor the formation of tight contact ion pairs, while polar solvents can solvate the ions, potentially leading to solvent-separated ion pairs or even free ions. nih.gov These different ionic species can exhibit vastly different reactivity.
| Concept | Description | Computational Approach |
|---|---|---|
| Contact Ion Pair (CIP) | The cation and anion are in direct contact, with no solvent molecules between them. Common in nonpolar solvents. researchgate.net | Modeled with the cation and anion as a single supermolecule, often within an implicit solvent model. |
| Solvent-Separated Ion Pair (SSIP) | One or more solvent molecules are located between the cation and anion. Favored by polar, coordinating solvents. | Requires explicit solvent molecules in the calculation to model the specific coordination. |
| Solvent Effects | The influence of the bulk solvent on the structure, stability, and reactivity of the solute. weebly.com | Implicit models (e.g., PCM, SMD) are used to calculate solvation free energies and model reactions in different media. acs.org |
| Counterion Effects | The influence of the cation's identity (e.g., Li⁺ vs. K⁺ vs. Cs⁺) on the structure and properties of the ion pair. researchgate.net | Requires separate calculations for each cation to compare interaction geometries and energies. |
Computational Studies of Cation-Anion Interactions
Computational chemistry provides powerful tools to investigate the nature of the interaction between the potassium cation (K⁺) and the triphenylmethyl anion at an atomic level. These studies are crucial for understanding the structure, stability, and reactivity of the resulting ion pair.
Early computational efforts using semi-empirical methods like Modified Neglect of Diatomic Overlap (MNDO) were found to be inadequate for accurately describing the system. For instance, MNDO calculations incorrectly predicted aspects of the structure of triphenylmethyl potassium complexes, overestimating K-C distances and nonbonded repulsion energies. goettingen-research-online.de
More advanced computational methods, particularly Density Functional Theory (DFT), have become the standard for studying such cation-anion interactions. frontiersin.org These methods allow for a detailed analysis of the geometry and electronic structure of the ion pair. X-ray crystallography of a triphenylmethyl potassium complex, specifically Ph₃CK·THF·PMDTA, revealed that the solid-state structure is a monomeric contact ion pair. goettingen-research-online.de In this structure, the potassium cation is not located near the central, formally deprotonated carbon atom as might be expected. Instead, it is asymmetrically η⁶-coordinated to one of the phenyl rings of the triphenylmethyl anion. goettingen-research-online.de This type of interaction, where the cation interacts with the π-system of an aromatic ring, is a common theme in the chemistry of alkali metal organometallic compounds. caltech.edu
Computational studies on similar alkali metal-anion systems, while not specifically on triphenylmethyl potassium, illustrate the general approach. DFT calculations are often used to determine the most stable conformations (e.g., cis vs. trans) of the anion and how the presence of the cation influences the energy difference between these conformers. frontiersin.org For triphenylmethyl potassium, theoretical investigations focus on elucidating the preferred coordination site of the K⁺ ion and the degree of charge delocalization within the triphenylmethyl anion upon ion pair formation.
Table 1: Selected Structural Details of the Ph₃CK·THF·PMDTA Complex from X-ray Diffraction goettingen-research-online.de The table below summarizes key structural features of the contact ion pair formed by triphenylmethyl potassium, as determined by X-ray diffraction analysis.
| Feature | Description |
| Compound | Ph₃CK·THF·PMDTA |
| Structure Type | Monomeric Contact Ion Pair |
| K⁺ Coordination | Asymmetrically η⁶-coordinated to one phenyl ring. |
| K⁺ Ligands | One molecule of Tetrahydrofuran (B95107) (THF) and one molecule of Pentamethyldiethylenetriamine (PMDTA). |
| K⁺ to Central Carbon | No direct interaction or coordination observed in the solid state. |
This interactive table provides a summary of the crystallographically determined structure.
Solvent Effects on Reaction Pathways and Equilibria
The solvent plays a critical role in the chemistry of triphenylmethyl potassium, profoundly influencing the equilibrium between different types of ion pairs and consequently affecting reaction pathways. rsc.orgajpojournals.org The primary equilibrium influenced by the solvent is that between contact ion pairs (CIP) and solvent-separated ion pairs (SSIP).
In a contact ion pair , the potassium cation and the triphenylmethyl anion are in direct contact. In a solvent-separated ion pair , one or more solvent molecules are inserted between the cation and the anion. Spectrophotometric studies have shown that triphenylmethyl alkali metal salts exist as an equilibrium mixture of these two forms in solution. cdnsciencepub.com
Computational models are essential for understanding these solvent effects at a molecular level. numberanalytics.com These models can be broadly categorized into two types:
Implicit Solvent Models (Continuum Models): These models treat the solvent as a continuous medium with a characteristic dielectric constant. They are computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the relative stability of reactants, products, and transition states. rsc.org
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding or coordinative bonds, which are crucial for understanding the formation of solvent-separated ion pairs. rsc.org
For triphenylmethyl potassium, solvents with strong cation-solvating abilities, such as ethereal solvents like tetrahydrofuran (THF) and dimethoxyethane (DME), can effectively wrap around the potassium cation. cdnsciencepub.com This solvation process stabilizes the separated charges, shifting the equilibrium from the contact ion pair towards the solvent-separated ion pair. cdnsciencepub.com The nature of the ion pair is critical as it dictates the reactivity of the carbanion. The "freer" anion in a solvent-separated ion pair is generally considered more reactive than the anion in a contact ion pair.
Computational studies can map the potential energy surface of a reaction involving triphenylmethyl potassium in the presence of different solvents. By calculating the energies of the reactants, transition states, and products, researchers can predict how a solvent will affect the reaction rate and the position of chemical equilibria. ajpojournals.orgresearchgate.net For example, a polar solvent can stabilize a charged transition state, thereby lowering the activation energy and accelerating the reaction. ajpojournals.org
Table 2: Influence of Solvent on Ion Pair Type for Alkali Metal Carbanion Salts This table illustrates the general trend of how solvent choice affects the equilibrium between contact ion pairs (CIP) and solvent-separated ion pairs (SSIP) for systems like triphenylmethyl potassium, based on experimental observations that guide computational investigations. cdnsciencepub.com
| Solvent | Typical Ion Pair Form | Rationale for Computational Modeling |
| Low-Polarity Ethers (e.g., Diethyl Ether) | Predominantly Contact Ion Pairs (CIP) | The solvent has limited ability to separate the cation and anion. |
| High-Polarity Ethers (e.g., THF, DME) | Equilibrium between CIP and Solvent-Separated Ion Pairs (SSIP) | The solvent's higher coordinating ability stabilizes the separated ions. |
| Crown Ethers (e.g., 18-crown-6) | Predominantly Solvent-Separated Ion Pairs (SSIP) | The crown ether strongly chelates the potassium cation, forcing separation. |
This interactive table summarizes the qualitative relationship between solvent type and the nature of the ion pair.
Q & A
Q. What synthetic methodologies are effective for preparing Potassium (triphenylmethyl)-, and how can reaction conditions be optimized?
Potassium (triphenylmethyl)- is typically synthesized via deprotonation of triphenylmethane derivatives using strong bases like potassium hydride or tert-butoxide. Reaction optimization involves controlling moisture and oxygen levels (to prevent radical quenching) and selecting aprotic solvents (e.g., THF or hexane) to stabilize the anion. For example, analogs like triphenylmethyl radicals are generated under inert atmospheres using Grignard reagents or organolithium compounds .
Q. Which spectroscopic techniques are most reliable for characterizing Potassium (triphenylmethyl)-, and what data signatures should researchers prioritize?
Key techniques include:
- NMR : Absence of proton signals in the triphenylmethyl region (δ 6.5–7.5 ppm) due to paramagnetic broadening in radical forms. Potassium counterions may require NMR for indirect confirmation .
- Mass Spectrometry : High-resolution MS can detect the molecular ion peak (e.g., [M] at m/z 342.799 for related phosphonium salts) and fragmentation patterns .
- EPR : Confirms unpaired electrons in radical intermediates, with g-values (~2.0023) indicative of carbon-centered radicals .
Q. How does the stability of Potassium (triphenylmethyl)- vary under different storage conditions, and what factors influence its degradation?
Stability is highly sensitive to oxygen and moisture. Storage under argon or nitrogen at low temperatures (-20°C) in anhydrous solvents (e.g., THF) minimizes decomposition. The bulky triphenylmethyl group provides steric protection, but dimerization can occur via radical recombination, as observed in triphenylmethyl radical studies .
Advanced Research Questions
Q. What mechanistic insights explain the role of Potassium (triphenylmethyl)- in facilitating β-lactam synthesis, and how does its removal impact product yields?
In β-lactam derivatives, the triphenylmethyl group acts as a protecting agent for amines. Its removal via acidic hydrolysis (e.g., 50% trifluoroacetic acid) requires careful pH control to avoid β-lactam ring opening. Kinetic studies show that steric hindrance from the triphenylmethyl group delays nucleophilic attack, improving intermediate stability .
Q. How can solvent polarity and counterion effects be leveraged to modulate the reactivity of Potassium (triphenylmethyl)- in organometallic reactions?
Polar aprotic solvents (e.g., DMSO) enhance ion dissociation, increasing nucleophilicity. In nonpolar solvents (e.g., hexane), aggregation reduces reactivity. Counterion exchange (e.g., replacing K with [18-crown-6]K) can improve solubility and reaction rates, as seen in analogous phosphonium salt systems .
Q. What experimental strategies resolve contradictions in reported toxicity data for triphenylmethyl derivatives, particularly in biological assays?
Discrepancies arise from varying impurity profiles (e.g., residual solvents or byproducts) and assay conditions. Rigorous purification (e.g., column chromatography) and standardized toxicity protocols (e.g., OECD guidelines for cholinesterase inhibition) are critical. Historical data on triphenyl phosphate analogs highlight the importance of purity thresholds in reproducibility .
Q. How do kinetic studies using pulse radiolysis elucidate the formation and decay pathways of triphenylmethyl radicals in solution?
Pulse radiolysis in solvents like carbon tetrachloride generates solvated electrons that reduce triphenylmethyl chloride, forming radicals. Time-resolved UV-Vis spectroscopy tracks decay kinetics (e.g., second-order recombination rates), revealing solvent-dependent lifetimes and dimerization equilibria .
Q. What safety protocols are essential for handling Potassium (triphenylmethyl)- in high-throughput synthesis, and how should waste be managed?
Protocols include:
- PPE : Gloves, goggles, and respirators to prevent inhalation/contact .
- Waste disposal : Segregation of halogenated byproducts (e.g., from radical quenching with CCl) and neutralization before disposal .
- Ventilation : Use of fume hoods to mitigate exposure to volatile degradation products (e.g., benzene) .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with computational models (e.g., DFT for radical stability predictions) .
- Contradiction Analysis : Compare batch-specific impurities via HPLC-MS to isolate variables affecting reactivity or toxicity .
- Historical Context : Early synthetic routes (e.g., Gomberg’s hexaphenylethane method) lacked modern analytical tools, leading to misinterpretations resolved by isotopic labeling and EPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
